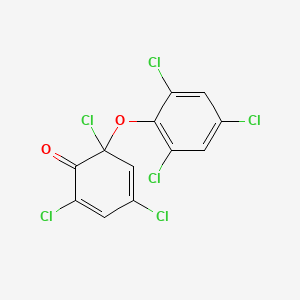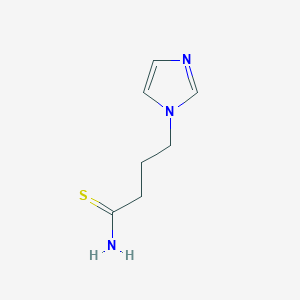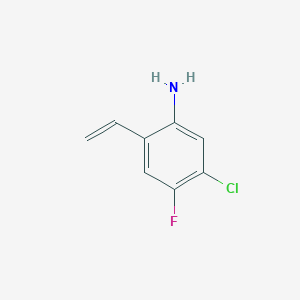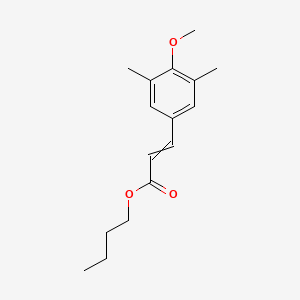
2,4,6-Trichloro-6-(2,4,6-trichlorophenoxy)cyclohexa-2,4-dien-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6-Trichloro-6-(2,4,6-trichlorophenoxy)cyclohexa-2,4-dien-1-one is a chlorinated organic compound known for its unique chemical structure and properties. It is a derivative of phenol and is characterized by the presence of multiple chlorine atoms, which contribute to its reactivity and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trichloro-6-(2,4,6-trichlorophenoxy)cyclohexa-2,4-dien-1-one typically involves the reaction of 2,4,6-trichlorophenol with appropriate reagents under controlled conditions. One common method includes the reaction of 2,4,6-trichlorophenol with dihalogenated compounds in the presence of a base such as sodium hydroxide. The reaction is carried out at elevated temperatures, often around 80°C, with continuous stirring and refluxing to ensure complete reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and optimized conditions to maximize yield and purity. The use of solvents like toluene and the application of catalysts can enhance the efficiency of the reaction. Post-reaction, the product is typically purified through processes such as recrystallization or distillation to obtain the desired compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
2,4,6-Trichloro-6-(2,4,6-trichlorophenoxy)cyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:
Substitution Reactions: Due to the presence of chlorine atoms, the compound can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: In the presence of water and a catalyst, the compound can undergo hydrolysis to form phenolic derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents such as potassium permanganate, and reducing agents like sodium borohydride. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various chlorinated phenols and their derivatives, which have applications in different chemical processes and industries .
Aplicaciones Científicas De Investigación
2,4,6-Trichloro-6-(2,4,6-trichlorophenoxy)cyclohexa-2,4-dien-1-one has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of antimicrobial agents.
Mecanismo De Acción
The mechanism of action of 2,4,6-Trichloro-6-(2,4,6-trichlorophenoxy)cyclohexa-2,4-dien-1-one involves its interaction with molecular targets such as enzymes and cellular membranes. The chlorine atoms in the compound can form covalent bonds with nucleophilic sites in proteins, leading to inhibition or modification of enzyme activity. This interaction can disrupt cellular processes and lead to the compound’s antimicrobial and pesticidal effects .
Comparación Con Compuestos Similares
Similar Compounds
2,4,6-Trichlorophenol: A precursor to the compound, known for its use in the production of pesticides and disinfectants.
2,4,6-Trichloroanisole: Known for causing cork taint in wines, it is structurally similar but has different applications.
1,3,5-Trichloro-2-hydroxybenzene: Another chlorinated phenol with similar reactivity but different uses in chemical synthesis.
Uniqueness
2,4,6-Trichloro-6-(2,4,6-trichlorophenoxy)cyclohexa-2,4-dien-1-one is unique due to its dual phenolic and chlorinated structure, which imparts distinct chemical properties and reactivity. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry .
Propiedades
Número CAS |
574003-32-0 |
|---|---|
Fórmula molecular |
C12H4Cl6O2 |
Peso molecular |
392.9 g/mol |
Nombre IUPAC |
2,4,6-trichloro-6-(2,4,6-trichlorophenoxy)cyclohexa-2,4-dien-1-one |
InChI |
InChI=1S/C12H4Cl6O2/c13-5-1-7(15)10(8(16)2-5)20-12(18)4-6(14)3-9(17)11(12)19/h1-4H |
Clave InChI |
XRJTZROYSOQYDZ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1Cl)OC2(C=C(C=C(C2=O)Cl)Cl)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-(2-cyanophenyl)piperazin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B14230783.png)


![2-Diazo-3-[1-(1,4,7,10,13,16-hexaoxacyclooctadec-2-yl)propoxy]-3-oxopropanoate](/img/structure/B14230796.png)
![1-({[(1R)-1-(Naphthalen-1-yl)ethyl]amino}methylidene)naphthalen-2(1H)-one](/img/structure/B14230799.png)




![N-Methyl-3-(3-(trifluoromethoxy)phenyl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B14230838.png)

![1H-Pyrrolo[2,3-b]pyridine, 5-bromo-1-(phenylsulfonyl)-3-(1H-1,2,4-triazol-5-yl)-](/img/structure/B14230847.png)
![n-[2-Fluoro-4-(1-hydroxy-2-phenylethyl)phenyl]methanesulfonamide](/img/structure/B14230848.png)
